

# Application Notes and Protocols for Studying PGAM Function Using CRISPR-Cas9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pgam

Cat. No.: B031100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function of Phosphoglycerate Mutase (**PGAM**) isoforms, particularly **PGAM1** and **PGAM5**, and the utility of CRISPR-Cas9 gene editing technology in elucidating their roles in cellular processes and disease. Detailed protocols for CRISPR-Cas9-mediated knockout of **PGAM** genes are also provided to facilitate experimental design and execution.

## Introduction to PGAM and its Significance

Phosphoglycerate Mutase (**PGAM**) is a crucial enzyme family involved in fundamental cellular processes. The two main isoforms, **PGAM1** and **PGAM5**, exhibit distinct subcellular localizations and functions.

**PGAM1**, a key glycolytic enzyme, catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.<sup>[1]</sup> It is predominantly found in the cytoplasm and its expression is often upregulated in various cancers, including breast, lung, and pancreatic cancer.<sup>[2][3]</sup> This upregulation is linked to the Warburg effect, where cancer cells exhibit increased glycolysis even in the presence of oxygen.<sup>[4]</sup> Beyond its role in metabolism, **PGAM1** is implicated in cancer cell proliferation, migration, invasion, and homologous recombination repair of DNA double-strand breaks.<sup>[3][5]</sup>

**PGAM5** is a mitochondrial phosphatase that plays a critical role in mitochondrial quality control, including mitophagy, and is involved in regulated cell death pathways such as apoptosis and

necroptosis.<sup>[6]</sup><sup>[7]</sup> It acts as a sensor for reactive oxygen species (ROS) and is implicated in a range of diseases, including cardiovascular and neurodegenerative disorders.<sup>[6]</sup>

Given their central roles in metabolism, cell death, and disease, both **PGAM1** and **PGAM5** represent promising targets for therapeutic intervention.

## Advantages of Using CRISPR-Cas9 to Study PGAM Function

The CRISPR-Cas9 system offers a powerful and precise method for studying gene function through targeted genome editing.<sup>[8]</sup> This technology allows for the permanent knockout of **PGAM** genes, providing several advantages over transient methods like siRNA:

- Complete Loss of Function: CRISPR-Cas9 can generate complete and permanent gene knockouts, leading to a clearer understanding of the gene's function without the ambiguity of incomplete protein depletion.
- High Specificity: The guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, minimizing off-target effects.
- Versatility: The CRISPR-Cas9 system can be adapted for various genomic modifications beyond knockouts, including gene activation (CRISPRa) and inhibition (CRISPRi).
- In Vivo and In Vitro Applications: CRISPR-Cas9 can be utilized in both cell culture models and in vivo animal models to study **PGAM** function in a physiological context.

## Applications in Drug Development

Targeting **PGAM1** and **PGAM5** holds significant therapeutic potential. CRISPR-Cas9 is an invaluable tool in the early stages of drug discovery and development for:

- Target Validation: Confirming that the inhibition of **PGAM1** or **PGAM5** produces the desired therapeutic effect in disease models.
- Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by **PGAM** inhibition.

- Screening for Synthetic Lethality: Identifying genes that, when inhibited in combination with a **PGAM** inhibitor, lead to cancer cell death.
- Development of Resistant Models: Creating cell lines with **PGAM** knockout to study mechanisms of resistance to potential therapies.

## Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of **PGAM1** and **PGAM5** knockdown or knockout on various cellular processes.

**Table 1: Effects of PGAM1 Knockdown/Knockout on Cellular Processes**

| Cell Line                  | Method | Parameter                   | Result                                     | Reference |
|----------------------------|--------|-----------------------------|--------------------------------------------|-----------|
| PC-3 (Prostate Cancer)     | siRNA  | Proliferation (CCK-8 assay) | Inhibition at 72h and 96h (P < 0.001)      | [4]       |
| 22Rv1 (Prostate Cancer)    | siRNA  | Proliferation (CCK-8 assay) | Inhibition at 72h and 96h (P < 0.001)      | [4]       |
| PC-3                       | siRNA  | Apoptosis (Flow cytometry)  | Increased from 6.68% to 20.50% (P < 0.001) | [4]       |
| 22Rv1                      | siRNA  | Apoptosis (Flow cytometry)  | Increased from 4.77% to 16.93% (P < 0.01)  | [4]       |
| PC-3                       | siRNA  | Migration (Transwell assay) | Prominently decreased (P < 0.01)           | [4]       |
| 22Rv1                      | siRNA  | Migration (Transwell assay) | Prominently decreased (P < 0.01)           | [4]       |
| PC-3                       | siRNA  | Invasion (Matrigel assay)   | Prominently decreased (P < 0.01)           | [4]       |
| 22Rv1                      | siRNA  | Invasion (Matrigel assay)   | Prominently decreased (P < 0.01)           | [4]       |
| MDA-MB-231 (Breast Cancer) | shRNA  | Proliferation (CCK-8 assay) | Reduced                                    | [2]       |
| MDA-MB-231                 | shRNA  | Apoptosis                   | Augmented                                  | [2]       |
| MDA-MB-231                 | shRNA  | Invasion & Migration        | Reduced                                    | [2]       |

|       |             |                                      |                                                              |     |
|-------|-------------|--------------------------------------|--------------------------------------------------------------|-----|
| Hap-1 | CRISPR-Cas9 | Cell Fitness<br>(Genome-wide screen) | Identified as a fitness gene affecting cell growth/viability | [6] |
|-------|-------------|--------------------------------------|--------------------------------------------------------------|-----|

**Table 2: Effects of PGAM5 Knockdown/Knockout on Cellular Processes**

| Cell Line/Model                                      | Method         | Parameter                                            | Result                                       | Reference |
|------------------------------------------------------|----------------|------------------------------------------------------|----------------------------------------------|-----------|
| HEK293T                                              | Overexpression | Caspase Activation and Cell Death                    | Triggered                                    | [9]       |
| Pgam5 <sup>-/-</sup> mice                            | Gene Knockout  | Response to Necroptosis Inducers                     | Normal response                              |           |
| Pgam5 <sup>-/-</sup> macrophages                     | Gene Knockout  | IL-1 $\beta$ secretion (NLRP3 and AIM2 inflammasome) | Impaired                                     | [6]       |
| Yumm1.7 (Mouse Melanoma) in Rag2 <sup>-/-</sup> mice | CRISPR-StAR    | Proliferation in established tumors                  | Knockout resulted in decreased proliferation | [2]       |

## Signaling Pathways and Experimental Workflows

### PGAM1 Signaling Pathways

PGAM1 is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. This pathway promotes cell growth, proliferation, and survival.

PGAM1 also exhibits a positive mutual regulation with Hypoxia-Inducible Factor 1 $\alpha$  (HIF-1 $\alpha$ ), a key transcription factor in cellular adaptation to hypoxia and cancer progression.

[Click to download full resolution via product page](#)

Caption: **PGAM1** in the PI3K/Akt/mTOR and HIF-1 $\alpha$  signaling pathways.

## PGAM5 Signaling in Regulated Cell Death

**PGAM5** is a key regulator of mitochondrial-mediated cell death pathways. In necroptosis, it can be a target of the RIPK1/RIPK3 complex, leading to the recruitment of MLKL and subsequent mitochondrial fragmentation via Drp1. In apoptosis, **PGAM5** can dephosphorylate pro-apoptotic proteins like Bax, facilitating their translocation to the mitochondria and the release of cytochrome c.



[Click to download full resolution via product page](#)

Caption: **PGAM5's role in necroptosis and apoptosis signaling pathways.**

## Experimental Workflow for CRISPR-Cas9 Mediated PGAM Knockout

The general workflow for generating a **PGAM** knockout cell line using CRISPR-Cas9 involves several key steps from gRNA design to validation of the knockout.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for generating **PGAM** knockout cell lines.

## Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Knockout of PGAM1/PGAM5 in Mammalian Cells

This protocol provides a general framework for generating **PGAM1** or **PGAM5** knockout cell lines using a plasmid-based CRISPR-Cas9 system.

#### Materials:

- Target mammalian cell line
- Culture medium and supplements
- pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar all-in-one CRISPR vector)
- Oligonucleotides for gRNA synthesis (designed to target an early exon of **PGAM1** or **PGAM5**)
- Restriction enzyme (e.g., BbsI)
- T4 DNA Ligase
- Competent *E. coli*
- Plasmid purification kit
- Transfection reagent (e.g., Lipofectamine)
- Puromycin (or other selection antibiotic)
- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- T7 Endonuclease I (T7E1) or Sanger sequencing service
- Antibodies for **PGAM1** or **PGAM5** for Western blotting

## Procedure:

- gRNA Design and Cloning:
  - Design two to three gRNAs targeting an early constitutive exon of the **PGAM** gene of interest using a web-based tool (e.g., CHOPCHOP). Ensure the gRNA has a low off-target score.
  - Synthesize complementary oligonucleotides for the chosen gRNA with appropriate overhangs for cloning into the BbsI-digested pSpCas9(BB)-2A-Puro vector.
  - Anneal the complementary oligos.
  - Digest the pSpCas9(BB)-2A-Puro vector with BbsI.
  - Ligate the annealed gRNA oligos into the digested vector using T4 DNA Ligase.
  - Transform the ligation product into competent *E. coli* and select for ampicillin-resistant colonies.
  - Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA by Sanger sequencing.
- Transfection of Mammalian Cells:
  - Plate the target cells at a density that will result in 70-80% confluency on the day of transfection.
  - Transfect the cells with the validated gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include a negative control (e.g., empty vector).
- Selection of Edited Cells:
  - 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined concentration (determined by a kill curve).

- Maintain selection for 3-7 days until non-transfected control cells are completely eliminated.
- Generation of Clonal Cell Lines:
  - After selection, harvest the surviving cells and perform single-cell cloning by limiting dilution in 96-well plates.
  - Allow single cells to grow into colonies.
- Validation of Gene Knockout:
  - Genomic DNA Analysis:
    - Expand individual clones and isolate genomic DNA.
    - PCR amplify the genomic region targeted by the gRNA.
    - Perform a T7E1 assay to screen for clones with insertions or deletions (indels).
    - Confirm the presence of frameshift-inducing indels in both alleles by Sanger sequencing of the PCR products.
  - Western Blot Analysis:
    - Prepare protein lysates from candidate knockout clones.
    - Perform Western blotting using an antibody specific for **PGAM1** or **PGAM5** to confirm the absence of the target protein.

## Protocol 2: Cell Proliferation Assay (CCK-8)

### Materials:

- **PGAM** knockout and wild-type (WT) control cell lines
- 96-well plates
- Cell Counting Kit-8 (CCK-8) or similar reagent

- Microplate reader

Procedure:

- Seed 2,000-5,000 cells (optimize for your cell line) per well in a 96-well plate in 100  $\mu$ L of culture medium. Include multiple replicates for each cell line and time point.
- Incubate the plates at 37°C in a humidified incubator.
- At desired time points (e.g., 24, 48, 72, 96 hours), add 10  $\mu$ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Subtract the background absorbance (medium only) and plot the cell proliferation curves.

## Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Materials:

- **PGAM** knockout and WT control cell lines
- Annexin V-FITC Apoptosis Detection Kit (or similar)
- Flow cytometer

Procedure:

- Culture **PGAM** knockout and WT cells to 70-80% confluency.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide (PI).

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

## Conclusion

The study of **PGAM1** and **PGAM5** function is critical for understanding fundamental cellular processes and for the development of novel therapeutics for a range of diseases. The CRISPR-Cas9 system provides a robust and precise platform for dissecting the roles of these important proteins. The application notes and protocols provided here offer a comprehensive resource for researchers to effectively utilize this technology to investigate **PGAM** function.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pga5 CRISPR Screens (Mus musculus) | BioGRID ORCS [orcs.thebiogrid.org]
- 3. Mechanism of delayed cell death following simultaneous CRISPR-Cas9 targeting in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression [jcancer.org]
- 5. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGAM1 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 7. PGAM5: A crucial role in mitochondrial dynamics and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pgam5 released from damaged mitochondria induces mitochondrial biogenesis via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying PGAM Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031100#using-crispr-cas9-to-study-pgam-function]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)